8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines an imidazo[2,1-f]purine core with various substituents
Mechanism of Action
Target of Action
The primary targets of 8-(4-acetylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione are Dipeptidyl peptidase 4 (DPP-4) and adenosine A3 receptor (hA3R) . DPP-4 is an enzyme that degrades the gut incretin hormones, glucagon-like peptide 1 (GLP-1) and gastric inhibitory polypeptide (GIP), which are involved in glycemic control . The adenosine A3 receptor is a protein that plays a role in various cellular processes .
Mode of Action
This compound acts as a selective inhibitor of DPP-4 , blocking the degradation of GLP-1 and GIP, thereby increasing their natural circulating levels and favoring glycemic control .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release. This results in a decrease in blood glucose levels .
Pharmacokinetics
Similar purine derivatives have been shown to have favorable pharmacokinetic profiles in rats .
Result of Action
The inhibition of DPP-4 by this compound leads to improved glycemic control, which could potentially be beneficial in the treatment of type 2 diabetes mellitus . The interaction with the adenosine A3 receptor could potentially affect a variety of cellular processes .
Biochemical Analysis
Biochemical Properties
For instance, some purine derivatives have been shown to inhibit PI3K and B-Raf oncogenes, which are key players in cell signaling pathways .
Cellular Effects
Purine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some purine derivatives have demonstrated significant anticancer activities against targeted receptor proteins .
Molecular Mechanism
The molecular mechanism of action of 8-(4-acetylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not well established. Purine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some purine derivatives have shown significant antiallodynic properties in animal models of pain and inflammation .
Dosage Effects in Animal Models
The effects of 8-(4-acetylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione at different dosages in animal models are not well studied. Some purine derivatives have shown significant analgesic and anti-inflammatory activities in animal models .
Metabolic Pathways
Purines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Purines and their derivatives are known to play a role in purinergic signaling, which involves their transport and distribution throughout tissues and species .
Subcellular Localization
The subcellular localization of 8-(4-acetylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not well studied. Purines and their derivatives are known to play a role in various cellular processes, which may involve their localization to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. One common approach is to start with the imidazo[2,1-f]purine core and introduce the acetylphenyl and trimethyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidines: These compounds share a similar heterocyclic structure and have various pharmacological effects.
Quinazolines: Another class of heterocyclic compounds with applications in medicinal chemistry.
Purines: The core structure of 8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is derived from purines, which are essential in biochemistry.
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-acetylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-9-10(2)23-14-15(21(4)18(26)20-16(14)25)19-17(23)22(9)13-7-5-12(6-8-13)11(3)24/h5-8H,1-4H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFPVUCMZQWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)C)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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